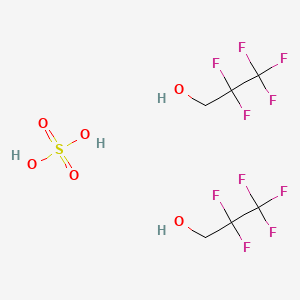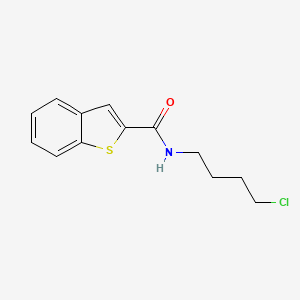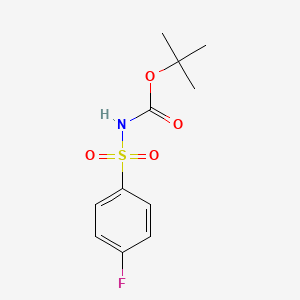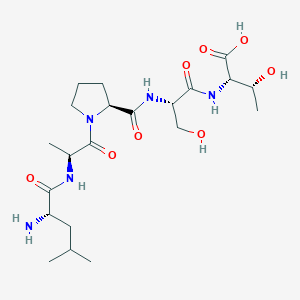
2,2,3,3,3-Pentafluoropropan-1-ol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropan-1-ol is an organic compound with the molecular formula C3H3F5O. It is a colorless liquid that is used as an alternative cleaning agent for chlorofluorocarbons . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropan-1-ol can be synthesized through the reaction of hexafluoropropylene oxide with water in the presence of a catalyst . The reaction conditions typically involve temperatures around 80°C and the use of a solvent such as tetrahydrofuran.
Industrial Production Methods
In industrial settings, 2,2,3,3,3-Pentafluoropropan-1-ol is produced by the same method but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoropropanoic acid.
Reduction: It can be reduced to form pentafluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Pentafluoropropanoic acid.
Reduction: Pentafluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoropropan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoropropan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its fluorinated structure makes it highly reactive and capable of forming strong bonds with other molecules. This reactivity is exploited in its use as a derivatization reagent and in the synthesis of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different reactivity.
2,2,3,3-Tetrafluoro-1-propanol: A less fluorinated analog with different chemical properties.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A more fluorinated analog with higher reactivity.
Uniqueness
2,2,3,3,3-Pentafluoropropan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles .
Propriétés
Numéro CAS |
632286-63-6 |
|---|---|
Formule moléculaire |
C6H8F10O6S |
Poids moléculaire |
398.18 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C3H3F5O.H2O4S/c2*4-2(5,1-9)3(6,7)8;1-5(2,3)4/h2*9H,1H2;(H2,1,2,3,4) |
Clé InChI |
DRAHLPRPMOWNOP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)


methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)

![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)

![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
